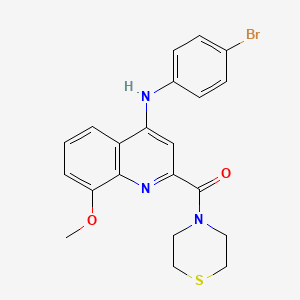

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, a methoxy group, and a thiomorpholine carbonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRCUNNJXNYPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Bromophenyl Group: This step involves the bromination of the quinoline core using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Thiomorpholine Carbonyl Group Addition: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)-6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

- N-(4-bromophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the methoxy group at the 8-position of the quinoline core, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core structure that is substituted with a bromophenyl group, a methoxy group, and a thiomorpholine-4-carbonyl moiety, which contribute to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin (IC50 = 10 µM) .

- Lung Cancer Models : In A549 lung cancer models, this compound exhibited significant inhibition of cell proliferation with an IC50 value of around 12 µM, demonstrating its potential as a lead compound for lung cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL, indicating moderate antibacterial activity.

Comparative Analysis

| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 (Vancomycin) |

| Escherichia coli | 32 | 16 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 32 | 32 (Piperacillin) |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in the cell cycle, preventing further proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics and moderate plasma stability. Toxicological assessments have shown low acute toxicity in animal models, making it a candidate for further development.

Computational Studies

Computational docking studies have provided insights into the binding affinity of the compound towards various biological targets. Molecular modeling suggests strong interactions with active sites of target proteins, which could explain its observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.